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hydroxycyclobutyl)acetate

Cat. No.: B1529573 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(3-
hydroxycyclobutyl)acetate (CAS No. 1408075-22-8), a significant bifunctional molecule

featuring both an ester and a hydroxyl group.[1] Its unique structure, incorporating a

cyclobutane ring, makes it a valuable building block in medicinal chemistry and materials

science. A thorough understanding of its spectroscopic properties is paramount for

researchers, scientists, and drug development professionals to ensure structural integrity,

purity, and for its application in complex molecular design.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for this compound. The causality behind experimental choices and the

logic of spectral interpretation will be emphasized to provide a field-proven perspective on the

characterization of this and similar small molecules.

Molecular Structure and Key Features
The structural formula of Ethyl 2-(3-hydroxycyclobutyl)acetate is C8H14O3, with a molecular

weight of 158.20 g/mol .[1] The molecule's architecture, comprising an ethyl ester and a

hydroxyl-substituted cyclobutane ring, dictates its characteristic spectroscopic signature.
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NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl
2-(3-hydroxycyclobutyl)acetate, both ¹H and ¹³C NMR provide a detailed map of the proton

and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Ethyl 2-(3-hydroxycyclobutyl)acetate is predicted to exhibit distinct

signals corresponding to the ethyl group, the acetate methylene protons, and the protons of the

cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent

oxygen atoms and the stereochemistry of the cyclobutane ring.

Predicted ¹H NMR Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1529573?utm_src=pdf-body
https://www.benchchem.com/product/b1529573?utm_src=pdf-body
https://www.benchchem.com/product/b1529573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

-CH₃ (Ethyl) ~1.25 Triplet 3H ~7.1

Shielded

methyl

protons

coupled to

the adjacent

methylene

group.

-OCH₂-

(Ethyl)
~4.15 Quartet 2H ~7.1

Deshielded

methylene

protons

adjacent to

the ester

oxygen,

coupled to

the methyl

group.

-CH₂-COO- ~2.50 Doublet 2H ~7.0

Methylene

protons alpha

to the

carbonyl

group,

coupled to

the cyclobutyl

methine

proton.

Cyclobutyl

Protons

~1.80 - 2.40 Multiplet 5H - Complex

overlapping

signals from

the

methylene

and methine
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protons of the

cyclobutane

ring.

-CH-OH ~4.00 Multiplet 1H -

Deshielded

methine

proton

attached to

the hydroxyl-

bearing

carbon.

-OH Broad Singlet 1H -

A broad,

exchangeabl

e proton

signal; its

chemical shift

is

concentration

and solvent

dependent.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

presence of the carbonyl group, the oxygen-substituted carbons, and the aliphatic carbons of

the ethyl and cyclobutyl groups will each give rise to a characteristic signal.

Predicted ¹³C NMR Data:
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

-C=O ~172
Characteristic chemical shift

for an ester carbonyl carbon.

-OCH₂- (Ethyl) ~61

Carbon of the methylene group

directly attached to the ester

oxygen.

CH-OH ~68

Carbon of the cyclobutane ring

bearing the hydroxyl group,

deshielded by oxygen.

-CH₂-COO- ~41
Methylene carbon alpha to the

carbonyl group.

Cyclobutyl CH₂ ~30-35
Methylene carbons of the

cyclobutane ring.

Cyclobutyl CH ~30-35

Methine carbon of the

cyclobutane ring adjacent to

the acetate substituent.

-CH₃ (Ethyl) ~14
Shielded methyl carbon of the

ethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups. The IR

spectrum of Ethyl 2-(3-hydroxycyclobutyl)acetate will be dominated by the characteristic

absorptions of the hydroxyl and ester moieties.

Key IR Absorption Bands:
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Functional Group
Characteristic
Absorption (cm⁻¹)

Intensity Rationale

O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad

Characteristic broad

absorption due to

hydrogen bonding of

the hydroxyl group.[2]

C-H Stretch (sp³) 3000 - 2850 Medium

Stretching vibrations

of the C-H bonds in

the ethyl and

cyclobutyl groups.

C=O Stretch (Ester) 1750 - 1735 Strong, Sharp

A prominent, sharp

peak characteristic of

the carbonyl group in

a saturated aliphatic

ester.[3]

C-O Stretch (Ester) 1300 - 1000 Strong

Stretching vibrations

of the C-O single

bonds in the ester

group.[3]

The absence of a very broad O-H absorption in the 3300-2500 cm⁻¹ range confirms the

absence of a carboxylic acid, distinguishing it from a potential hydrolysis product.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity. For Ethyl 2-(3-
hydroxycyclobutyl)acetate, electron ionization (EI) would likely lead to a series of

characteristic fragment ions.

Predicted Mass Spectrometry Data:

The molecular ion peak [M]⁺ should be observed at m/z 158. The PubChemLite database

predicts several adducts for this molecule.[4]
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Adduct Predicted m/z

[M+H]⁺ 159.10158

[M+Na]⁺ 181.08352

[M-H]⁻ 157.08702

[M+NH₄]⁺ 176.12812

[M+K]⁺ 197.05746

[M+H-H₂O]⁺ 141.09156

Expected Fragmentation Pathways:

The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation

patterns for esters and alcohols can be anticipated.

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 113.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 129.

McLafferty Rearrangement: While less common for esters compared to ketones, a

rearrangement involving the transfer of a gamma-hydrogen could occur.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common

fragmentation for alcohols, which would yield a peak at m/z 140.

The following diagram illustrates a plausible fragmentation pathway:
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[C₈H₁₄O₃]⁺˙
m/z = 158

[M - C₂H₅O]⁺
m/z = 113

- •OCH₂CH₃

[M - H₂O]⁺˙
m/z = 140

- H₂O

[M - C₂H₅]⁺
m/z = 129

- •CH₂CH₃
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Caption: Plausible fragmentation of Ethyl 2-(3-hydroxycyclobutyl)acetate.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized

protocols are recommended.

NMR Sample Preparation
Weigh 5-10 mg of Ethyl 2-(3-hydroxycyclobutyl)acetate into a clean, dry NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (Liquid Film)
Place a drop of neat Ethyl 2-(3-hydroxycyclobutyl)acetate onto a salt plate (e.g., NaCl or

KBr).
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Gently place a second salt plate on top to create a thin liquid film.

Mount the salt plates in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (LC-MS)
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a high-

purity solvent compatible with liquid chromatography, such as acetonitrile or methanol.

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Inject the filtered solution into the LC-MS system for analysis.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

unambiguous identification and characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate.

The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy

and compared with data from analogous structures, offer a robust framework for researchers in

their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will

ensure the acquisition of reliable and reproducible data, which is fundamental to scientific

integrity and the advancement of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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